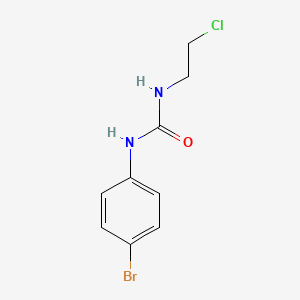

N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(2-chloroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O/c10-7-1-3-8(4-2-7)13-9(14)12-6-5-11/h1-4H,5-6H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBSBVNASIARDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296084 | |

| Record name | N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-38-7 | |

| Record name | N-(4-Bromophenyl)-N′-(2-chloroethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15145-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 107548 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15145-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Primary Synthetic Routes for N-(4-Bromophenyl)-N'-(2-chloroethyl)urea

The most direct and common method for synthesizing this compound involves the reaction between an appropriately substituted aniline (B41778) and 2-chloroethyl isocyanate.

Reaction of 4-Bromoaniline (B143363) with 2-Chloroethyl Isocyanate

The synthesis of this compound is achieved through the nucleophilic addition of 4-bromoaniline to the electrophilic carbonyl carbon of 2-chloroethyl isocyanate. This reaction is a standard and efficient method for forming the urea (B33335) linkage.

The general procedure involves dissolving 4-bromoaniline in a dry, aprotic solvent, such as dichloromethane, and then adding 2-chloroethyl isocyanate, often at a reduced temperature (e.g., in an ice bath) to control the reaction's exothermicity. nih.gov The reaction mixture is typically stirred for a period ranging from a few minutes to several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC). nih.gov Upon completion, the product, this compound, often precipitates from the solution or can be isolated after solvent evaporation and purification by crystallization or column chromatography. google.com This method is widely applicable for creating a variety of N-aryl-N'-(2-chloroethyl)ureas by simply changing the starting aniline derivative. nih.gov

Table 1: Reactants for the Synthesis of this compound

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | Nucleophile |

| 2-Chloroethyl isocyanate | C₃H₄ClNO | 105.52 | Electrophile |

Exploration of Analogues and Derivatives of this compound

The this compound scaffold can be chemically modified to produce a wide range of analogues and derivatives. These modifications are aimed at exploring structure-activity relationships and developing new compounds with tailored properties.

Synthesis of N-Phenyl-N'-(2-chloroethyl)urea (CEU) Variants

A primary strategy for creating variants involves altering the substituents on the phenyl ring. By starting with different substituted anilines, a diverse library of CEU derivatives can be synthesized using the same fundamental reaction with 2-chloroethyl isocyanate. For instance, researchers have prepared series of CEUs with ω-hydroxyalkyl or alkoxy groups on the phenyl ring to investigate the impact of these chains on the compound's properties. nih.gov The synthesis of these variants follows the direct nucleophilic addition of the corresponding substituted aniline to 2-chloroethylisocyanate. nih.gov

Preparation of Diarylurea and Thiourea (B124793) Analogues

Diarylureas: Analogues can be created by replacing the 2-chloroethyl group with a second aryl group, forming a diarylurea. The synthesis of these compounds typically involves the reaction of an aryl amine with an aryl isocyanate. asianpubs.org For example, a derivative could be prepared by reacting 4-bromoaniline with a different substituted phenyl isocyanate. Alternatively, aryl isocyanates can be generated in situ from an aryl amine using reagents like triphosgene (B27547) before being coupled with another amine. asianpubs.org

Thioureas: The urea oxygen can be replaced with a sulfur atom to yield the corresponding thiourea analogue. This bioisosteric replacement significantly alters the electronic and hydrogen-bonding properties of the molecule. Thioureas are commonly synthesized by reacting an amine, such as 4-bromoaniline, with a thiocyanate (B1210189) salt (e.g., ammonium (B1175870) thiocyanate) under acidic conditions, or by reacting the amine with an appropriate isothiocyanate. google.comresearchgate.net

Table 2: General Structures of Urea and Thiourea Analogues

| Analogue Type | General Structure | Key Feature |

| Diarylurea | Ar-NH-CO-NH-Ar' | Two aryl groups attached to the urea core. |

| Thiourea | R-NH-CS-NH-R' | Carbonyl oxygen is replaced by a sulfur atom. |

Generation of N-Phenyl Ureidobenzenesulfonate Derivatives

Further derivatization can be achieved by introducing a sulfonamide group, leading to ureidobenzenesulfonamides. A common synthetic route involves the reaction of an aryl isocyanate with a sulfonamide-containing amine, such as sulfanilamide (B372717) (4-aminobenzenesulfonamide). nih.gov To generate an analogue of this compound, one could envision a multi-step synthesis. First, 4-bromophenyl isocyanate would be reacted with an aminobenzenesulfonamide. Alternatively, a one-pot procedure can be employed where an isocyanatobenzenesulfonamide is generated in situ and then reacted with an amine. acs.orgacs.org This approach allows for the assembly of asymmetrical ureido derivatives bearing the arylsulfonamide moiety. acs.org The reaction is typically performed in a suitable solvent like acetonitrile, where the product often precipitates out of the solution. nih.govacs.org

Synthesis of Aromatic 2-Chloroethyl Urea Bioisosteres

Bioisosteric replacement is a key strategy in drug design to modify physicochemical properties while retaining or enhancing biological activity. u-tokyo.ac.jp For the this compound structure, several bioisosteric modifications are synthetically accessible. The urea moiety itself can be replaced with other groups like thiourea, as mentioned previously, or other heterocyclic rings that can mimic its hydrogen bonding pattern. For example, heterocycles such as 1,2,3-triazoles have been used as urea surrogates. avcr.cz The synthesis of such bioisosteres often requires multi-step pathways, for instance, using click chemistry to form a triazole ring connecting the two substituent groups. avcr.cz The development of these bioisosteres is a rational approach to explore novel chemical space based on the parent 2-chloroethyl urea structure. nih.gov

Development of Substituted N-Imidazolidin-2-ones and N-Tetrahydropyrimidin-2(1H)-ones from Urea Precursors

The compound this compound serves as a key starting material for the synthesis of cyclic urea derivatives, specifically N-substituted imidazolidin-2-ones. The synthesis of the precursor itself is achieved by reacting 4-bromoaniline with 2-chloroethyl isocyanate. tandfonline.com The reaction mixture is typically refluxed in a solvent like chloroform, and upon removal of the solvent, the desired urea precipitates and can be purified by recrystallization. tandfonline.com

The subsequent transformation into the imidazolidin-2-one ring system is accomplished through an intramolecular cyclization reaction. This process is generally base-mediated. For instance, treating 1-(4-Bromophenyl)-3-(2-chloroethyl)urea with sodium ethoxide in ethanol (B145695) promotes the cyclization, yielding 1-(4-bromophenyl)imidazolidin-2-one (B1342252). tandfonline.com This intramolecular reaction is a key step, demonstrating the reactivity of the chloroethyl group in the presence of a suitable nucleophile, which in this case is the nitrogen atom of the urea moiety. tandfonline.com

A similar strategy can be employed to create the homologous six-membered ring system, N-tetrahydropyrimidin-2(1H)-ones. This requires a slightly modified precursor, 1-(4-bromophenyl)-3-(3-chloropropyl)urea. The synthesis of this precursor follows a similar path, reacting 4-bromoaniline with 3-chloropropyl isocyanate. tandfonline.com The subsequent base-induced intramolecular cyclization affords the corresponding 1-(4-bromophenyl)tetrahydropyrimidin-2(1H)-one. tandfonline.com However, studies have noted that compounds within the tetrahydropyrimidin-2(1H)-one series synthesized via this method were found to be inactive in certain immunosuppressive assays, highlighting the critical role of the five-membered imidazolidin-2-one scaffold for that specific biological activity. tandfonline.com

Table 1: Synthesis of this compound and its Cyclization

| Step | Reactants | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 1 | 4-bromoaniline, 2-chloroethyl isocyanate | Chloroform, reflux | 1-(4-Bromophenyl)-3-(2-chloroethyl)urea | 96% | tandfonline.com |

| 2 | 1-(4-Bromophenyl)-3-(2-chloroethyl)urea | Sodium ethoxide, ethanol | 1-(4-Bromophenyl)imidazolidin-2-one | - | tandfonline.com |

Synthesis of Thiazole (B1198619) and Pyrimidine (B1678525) Containing Urea Derivatives

The structural framework of this compound can be integrated with other important heterocyclic systems like thiazole and pyrimidine to generate novel derivatives.

Thiazole Derivatives: A common strategy to synthesize thiazole-containing urea derivatives involves the initial construction of a substituted aminothiazole, which is then incorporated into the urea structure. For example, 4-(4-bromophenyl)thiazol-2-amine can be synthesized by refluxing p-bromoacetophenone with thiourea and iodine. nih.gov The resulting aminothiazole serves as a versatile intermediate. While direct conversion to a chloroethylurea is not explicitly detailed for this specific bromo-analogue in the referenced literature, the general approach involves reacting such an amine with an appropriate isocyanate, like 2-chloroethyl isocyanate, to form the final N-aryl-N'-(2-chloroethyl)urea derivative. ulaval.ca This modular approach allows for the combination of the thiazole ring, the bromophenyl group, and the reactive chloroethylurea pharmacophore. nih.govulaval.ca

Pyrimidine Derivatives: The synthesis of pyrimidine-containing urea derivatives can be efficiently achieved through multi-component reactions, most notably the Biginelli reaction. organic-chemistry.orgresearchgate.net This one-pot cyclocondensation involves an aldehyde, a β-keto ester, and a urea (or thiourea). organic-chemistry.org By using an N-substituted urea, such as an N-aryl urea, this reaction can produce N1-substituted-3,4-dihydropyrimidin-2(1H)-ones. organic-chemistry.orgresearchgate.net

For instance, reacting 4-bromobenzaldehyde, a β-keto ester like ethyl acetoacetate, and a suitable N-substituted urea in the presence of a catalyst yields a dihydropyrimidinone core bearing the 4-bromophenyl group. researchgate.netresearchgate.net The use of chlorotrimethylsilane (B32843) (TMSCl) in N,N-dimethylformamide (DMF) has been shown to be an effective promoter and water scavenger for this reaction, leading to excellent yields. organic-chemistry.org This method provides a powerful and convergent route to a wide array of substituted dihydropyrimidinones, which are themselves valuable scaffolds in medicinal chemistry. organic-chemistry.orgresearchgate.net

Advanced Synthetic Approaches and Chemo-Selective Transformations

Modern synthetic organic chemistry emphasizes the development of efficient and selective reactions, which is reflected in the advanced strategies used for synthesizing and modifying this compound and its analogues.

Advanced Synthetic Approaches: The Biginelli reaction, as mentioned previously, stands out as a prime example of an advanced synthetic approach. organic-chemistry.orgresearchgate.net Its character as a one-pot, multi-component reaction allows for the rapid construction of complex dihydropyrimidine (B8664642) derivatives from simple, readily available precursors, embodying the principles of atom and step economy. researchgate.net Further refinement of this method includes the use of specific catalysts to promote the reaction under milder or more environmentally friendly conditions. For example, copper methanesulfonate (B1217627) has been identified as an effective catalyst for the Biginelli condensation under solvent-free conditions, representing a "green" synthetic approach. researchgate.net

Chemo-Selective Transformations: The structure of this compound contains multiple reactive sites, making chemo-selective transformations crucial for its derivatization.

Intramolecular Cyclization: The base-mediated conversion of this compound into 1-(4-bromophenyl)imidazolidin-2-one is a classic example of a chemo-selective reaction. tandfonline.com The base selectively promotes the intramolecular N-alkylation, where the urea nitrogen attacks the carbon bearing the chlorine atom, without promoting intermolecular side reactions or degradation of the urea backbone. tandfonline.com

Selective Group Reduction: In more complex analogues of N-phenyl-N'-(2-chloroethyl)ureas, specific functional groups on the phenyl ring can be modified while leaving the reactive chloroethylurea moiety intact. A notable example is the chemo-selective reduction of an aromatic nitro group. In the synthesis of certain derivatives, an aromatic nitro group was successfully reduced to an amine using iron in a mixture of hydrochloric acid and ethanol. ulaval.ca This transformation occurred without affecting the chloroethylurea group, demonstrating the ability to selectively target one functional group in the presence of another, which is essential for building molecular diversity. ulaval.ca

Investigations into Biological Activities and Efficacy

Antiproliferative and Antitumoral Activities

N-aryl-N′-(2-chloroethyl)ureas (CEUs) represent a class of compounds that have demonstrated notable antitumoral activity. Their mechanism often involves the alkylation of key cellular proteins, such as β-tubulin, leading to disruption of the cell cycle and inhibition of cancer cell proliferation. While specific research data on the antiproliferative profile of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea is limited in the available literature, extensive studies on its close analogue, N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU), provide significant insights into the potential efficacy of this class of compounds.

In Vitro Growth Inhibition Profile Across Diverse Cancer Cell Lines

The in vitro efficacy of an anticancer agent is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the amount of a substance needed to inhibit a specific biological process by 50%. Research on the iodo-analogue, ICEU, has shown that it possesses potent cytotoxic effects across various tumor cell lines. This compound was specifically selected for further investigation based on its low IC50 values, even in cancer cells known to be resistant to multiple other chemotherapeutic agents. nih.gov The cytotoxicity of ICEU has been linked to its ability to disrupt the cellular cytoskeleton by depolymerizing microtubules. nih.gov

While specific IC50 values for this compound are not detailed in the available search results, the data from its iodo-substituted counterpart suggest that halogenated N-phenyl-N'-(2-chloroethyl)ureas are a promising area of anticancer research. The table below shows representative IC50 values for other, structurally distinct urea (B33335) derivatives against various cancer cell lines to illustrate the general antiproliferative potential within this broader chemical class.

| Compound Class | Cell Line | Cancer Type | IC50 (µg/ml) |

| Sulfonyl-L-cysteine Derivative | HEPG2 | Hepatocellular Carcinoma | 51.9 |

| Sulfonyl-L-glutamine Derivative | MCF7 | Breast Adenocarcinoma | 54.2 |

| Sulfonyl-L-tryptophan Derivative | PaCa2 | Pancreatic Carcinoma | 59.7 |

| Sulfonyl-L-valine Derivative | PaCa2 | Pancreatic Carcinoma | 69.5 |

| Sulfonyl-L-glycine Derivative | HEPG2 | Hepatocellular Carcinoma | 85.1 |

| Sulfonyl-L-lysine Derivative | HEPG2 | Hepatocellular Carcinoma | 87.0 |

| Sulfonyl-L-valine Derivative | MCF7 | Breast Adenocarcinoma | 90.9 |

This table displays data for various sulfonyl-α-L-amino acid derivatives to provide context on the antiproliferative activities of complex urea-containing compounds. ekb.eg

Preclinical Antitumoral Activity in Murine Models

Preclinical studies using animal models are critical for evaluating the in vivo efficacy of potential anticancer drugs. The iodo-analogue, ICEU, has been characterized in a murine model using grafted CT-26 colon carcinoma cells. nih.govnih.gov In these studies, intraperitoneally administered ICEU was found to distribute into the grafted tumor, leading to a significant inhibition of tumor growth. nih.govnih.gov This antitumoral effect was associated with a blockage of the cell cycle in the G2 phase and the induction of apoptosis (programmed cell death). nih.gov The research confirmed that ICEU could delay the progression of CT-26 colon carcinoma tumors in mice, with statistically significant tumor growth inhibition observed at days 9, 11, and 15 of the study. researchgate.net Although these findings are specific to the iodo-derivative, they underscore the potential of halo-substituted phenyl-chloroethylureas as a class to exert significant antitumoral effects in vivo.

Other Biological Activities of Related Urea Compounds

The urea scaffold is a versatile structural motif that is found in numerous compounds with a wide array of biological functions beyond antiproliferative activity. Research into related diarylurea and halo-substituted urea derivatives has revealed significant antimicrobial, immunosuppressive, and antioxidant properties.

Antimicrobial Properties of Diarylurea Derivatives

Diarylurea derivatives have emerged as a promising class of antimicrobial agents, demonstrating potent activity against a range of pathogens, including multidrug-resistant bacteria. These compounds are structurally versatile and have been shown to combat both Gram-positive and Gram-negative bacteria. researchgate.net Of particular note is their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. nih.gov The mechanisms of action for diarylurea-based antimicrobials are diverse, including the inhibition of DNA gyrase and ATP synthase, interference with membrane integrity, and disruption of other vital bacterial pathways. researchgate.net Some newly synthesized diarylurea compounds have exhibited high potency and a broad spectrum of activity against Gram-positive bacteria. researchgate.net

Immunosuppressive Activity of Analogues

Certain analogues of urea compounds have been investigated for their ability to modulate the immune system. Current immunosuppressive therapies often work by inhibiting T-cell responses, and researchers are continually exploring new molecular scaffolds to achieve this effect. Studies on substituted N-imidazolidin-2-ones, which are cyclic urea analogues, have demonstrated immunosuppressive activity in concanavalin A-stimulated mouse splenocyte proliferation tests. In the synthesis of these compounds, 1-(4-Bromophenyl)-3-(2-chloroethyl)urea itself was synthesized as a related chemical entity, highlighting the close structural relationship between these molecules. The research indicated that the imidazolidin-2-one scaffold was crucial for inducing an immunosuppressive effect.

Antioxidant Activity of Halo-Substituted Urea Derivatives

Reactive oxygen species (free radicals) can cause cellular damage, leading to a variety of diseases. Antioxidants are molecules that can neutralize these harmful radicals. Studies have shown that urea derivatives, particularly those substituted with halogen atoms, can possess significant antioxidant activity. The antioxidant potential of these compounds is often evaluated through their ability to scavenge radicals in assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical assay. Research on new thiazole (B1198619) analogues possessing urea, thiourea (B124793), and selenourea functionalities revealed that compounds containing a halogen group (such as fluorine or bromine) on the phenyl ring exhibited potent antioxidant activity. A preliminary structure-activity relationship analysis suggested that selenourea compounds with halogen substitutions were particularly effective radical scavengers.

Cellular and Molecular Mechanisms of Action

Modulation of Microtubule Dynamics

A primary mechanism of action for this class of compounds is the disruption of microtubule structures, which are critical for cell shape, division, and intracellular transport.

Induction of Microtubule Depolymerization and Cytoskeleton Disruption

N-phenyl-N'-(2-chloroethyl)ureas are established microtubule disrupters. The cytotoxicity of the closely related analogue, N-(4-iodophenyl)-N′-(2-chloroethyl)-urea (ICEU), is directly linked to its ability to disrupt the cellular cytoskeleton by inducing microtubule depolymerization. nih.gov This disruption is a consequence of the chemical modification of tubulin subunits, which prevents their proper assembly into microtubules. The resulting collapse of the microtubule network is a key factor in the antiproliferative effects of these compounds, leading to a halt in cell division and the induction of programmed cell death (anoikis). nih.gov

Covalent Binding to β-Tubulin

Unlike many microtubule inhibitors that bind non-covalently, N-phenyl-N'-(2-chloroethyl)ureas act as monoalkylating agents. ulaval.ca They form a stable, covalent bond with the β-tubulin subunit of the tubulin heterodimer. ulaval.ca This irreversible binding occurs through the N'-(2-chloroethyl)urea moiety of the molecule. ulaval.ca Specifically, studies have shown that these compounds alkylate a glutamic acid residue at position 198 (Gluβ198) of human β-tubulin. nih.govnih.gov This covalent modification alters the conformation of the β-tubulin protein, impairing its ability to polymerize into functional microtubules. nih.gov The alkylation of β-tubulin can be observed experimentally, as it induces a change in the protein's migration pattern during SDS-PAGE analysis. nih.gov

Table 1: Research Findings on β-Tubulin Interaction

| Finding | Compound Class | Specific Residue | Consequence |

|---|---|---|---|

| Covalent monoalkylation | N-phenyl-N'-(2-chloroethyl)ureas (CEUs) | Glutamic Acid 198 (Gluβ198) | Conformational change, inhibition of polymerization |

Interactions with the Colchicine-Binding Site on β-Tubulin

The covalent modification of β-tubulin by N-phenyl-N'-(2-chloroethyl)ureas occurs at a location near the well-characterized colchicine-binding site. nih.govulaval.ca This site is a known target for a variety of microtubule-destabilizing agents. nih.gov While CEUs execute a distinct covalent binding mechanism, their interaction is focused on this critical regulatory region of β-tubulin. nih.gov Computational modeling and experimental data suggest that the non-covalent portions of the CEU molecule first interact with and are stabilized by amino acid residues within the colchicine-binding site. nih.gov This initial binding properly orients the reactive 2-chloroethyl group, facilitating the subsequent nucleophilic attack and covalent bond formation with the nearby Gluβ198 residue. nih.govnih.gov This interaction within the colchicine (B1669291) domain ultimately triggers the conformational changes that lead to microtubule depolymerization. nih.gov

Cell Cycle Perturbation and Arrest Mechanisms

By disrupting microtubule dynamics, N-(4-Bromophenyl)-N'-(2-chloroethyl)urea and its analogues directly interfere with the process of cell division, leading to arrest at specific phases of the cell cycle.

G2/M Phase Cell Cycle Arrest

A hallmark of antimicrotubule agents is their ability to arrest cells in the G2/M phase of the cell cycle, and N-phenyl-N'-(2-chloroethyl)ureas are no exception. ulaval.ca The G2/M checkpoint ensures that the cell is ready for mitosis, with a properly formed mitotic spindle. Since CEUs disrupt microtubule formation, the mitotic spindle cannot assemble correctly, triggering a checkpoint arrest. Flow cytometry analysis has consistently shown that treatment with various CEU derivatives, including the closely related ICEU, causes a significant accumulation of cells in the G2/M phase. nih.govulaval.canih.gov This arrest prevents the cell from proceeding into mitosis with a compromised cytoskeleton, which can ultimately lead to apoptosis. nih.gov

S Phase Cell Cycle Arrest

While G2/M arrest is the most common outcome for antimicrotubule agents, certain N-phenyl-N'-(2-chloroethyl)urea derivatives have been found to induce an unusual arrest in the S phase of the cell cycle. nih.gov This was observed in a subset of novel N-phenyl ureidobenzenesulfonate derivatives, which, despite their structural relation to microtubule-targeting CEUs, blocked cell cycle progression during the DNA synthesis (S) phase. nih.gov This S-phase arrest was associated with the induction of DNA double-strand breaks, suggesting a mechanism of action that may be distinct from or additional to microtubule disruption for this particular subset of compounds. nih.gov This finding indicates that structural modifications to the N-phenyl ring can shift the primary cytotoxic mechanism and the resulting cell cycle checkpoint that is activated. nih.gov

Table 2: Cell Cycle Arrest Findings for N-phenyl-N'-(2-chloroethyl)urea (CEU) Analogues

| Cell Cycle Phase | Mechanism | Compound Subclass |

|---|---|---|

| G2/M Phase | Disruption of mitotic spindle formation due to microtubule depolymerization. | Standard N-phenyl-N'-(2-chloroethyl)ureas and N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU). nih.govulaval.canih.gov |

| S Phase | Induction of DNA double-strand breaks. | N-phenyl ureidobenzenesulfonate derivatives. nih.gov |

G0/G1 Phase Cell Cycle Arrest

Certain analogs of this compound have been shown to halt cell proliferation by inducing cell cycle arrest in the G0/G1 phase. nih.govembopress.org This resting phase is characterized by low metabolic activity and a reversible cessation of growth. mdpi.com The mechanism for this G1 arrest is linked to the specific alkylation of intracellular proteins. nih.gov

For instance, studies on cyclohexylphenyl-chloroethyl urea (B33335) (CCEU), a structural analog, revealed that it specifically alkylates the protein prohibitin (PHB). nih.gov This alkylation occurs on an aspartic acid residue (Asp-40) and leads to an increased cellular concentration of PHB, which is believed to contribute to the accumulation of cells in the G1 phase. nih.gov This targeted protein modification distinguishes its mechanism from other CEU analogs that alkylate different proteins, such as β-tubulin, resulting in a G2/M phase block. nih.gov The ability of specific CEUs to induce G0/G1 arrest by targeting proteins like prohibitin represents a distinct pathway for inhibiting cancer cell proliferation. nih.gov

Cellular Pathways Leading to Apoptosis

The induction of apoptosis, or programmed cell death, is a key outcome of treatment with CEU compounds. Evidence for apoptosis is often identified through flow cytometry analysis, where an increase in the sub-G1 cell population signifies DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov

In studies involving the closely related analog N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), treatment of CT-26 colon carcinoma cells led to a significant, dose-dependent increase in this sub-G1 population. nih.gov This finding is a strong indicator that the compound triggers apoptotic pathways. nih.gov Furthermore, nuclear magnetic resonance analysis of cells treated with ICEU showed an increase in the methylene (B1212753) group resonance of mobile lipids, which occurs in parallel with the sub-G1 accumulation and confirms that cells blocked in the cell cycle subsequently undergo apoptosis. nih.gov

DNA Damage Response and Repair Pathways

The cellular response to DNA double-strand breaks (DSBs) is a critical pathway for maintaining genomic integrity. nih.gov A key event in this response is the rapid phosphorylation of the histone variant H2AX at serine 139, creating a form known as γH2AX. nih.gov This modification, facilitated by master kinases such as ATM and ATR, serves as a beacon, signaling the location of DNA damage and initiating the recruitment of a cascade of repair proteins that mediate cell cycle checkpoints and DNA repair or, in cases of severe damage, apoptosis. nih.gov

While the N'-(2-chloroethyl)urea moiety is an alkylating group capable of reacting with biological molecules, research on this class of compounds has predominantly identified proteins as their primary targets. nih.govulaval.ca Unlike many traditional chemotherapeutic agents that directly cause DNA damage, studies on CEU analogs like ICEU and CCEU have shown that their cytotoxic effects are linked to the specific alkylation of proteins such as β-tubulin and prohibitin, respectively. nih.gov This protein-targeted mechanism appears to be the principal driver of their biological effects, including cell cycle arrest. nih.govulaval.ca

Modulation of Intracellular Protein Localization and Function

This compound and its analogs have been found to directly interact with and modulate the function of Thioredoxin-1 (Trx-1), a key protein in cellular redox signaling. Research has shown that various CEU derivatives can alkylate a group of proteins that includes Trx-1. nih.gov

Beyond direct alkylation, a subset of these compounds has been specifically shown to prevent the nuclear translocation of Trx-1. This inhibition of Trx-1's movement into the nucleus is proposed as a mechanism contributing to the observed G0/G1 phase cell cycle arrest.

Cellular Uptake and Distribution Dynamics

The cellular uptake and distribution of these compounds have been characterized using radiolabeled analogs, such as [125I]-labeled N-(4-iodophenyl)-N'-(2-chloroethyl)urea ([¹²⁵I]ICEU). nih.gov These studies provide insight into how the molecule enters cells and distributes within an organism.

In vitro experiments with CT-26 colon carcinoma cells demonstrated that the uptake of the compound is rapid and dose-dependent, which suggests a passive diffusion mechanism across the cell membrane. nih.gov In vivo studies in mice with grafted tumors showed that after intraperitoneal injection, the compound is quickly absorbed and distributed to well-vascularized organs, including the liver, kidneys, and lungs, as well as the tumor itself. nih.gov Radioactivity was detected in the tumor as early as 15 minutes post-injection, reaching a stable maximum concentration that was retained for an extended period. nih.gov Notably, a significant accumulation was also observed in the colon. nih.gov

Table 1: In Vivo Distribution of [¹²⁵I]ICEU in CT-26 Tumor-Bearing Mice

| Tissue | Uptake (% Injected Dose per gram) | Time Point |

| Tumor | 1.3% | 15 minutes |

| Tumor | 3.3% | 1 hour |

| Colon | 15.0% | 1 hour |

| Blood | High | 15 minutes |

| Lungs | High | 15 minutes |

| Liver | High | 15 minutes |

| Kidneys | High | 15 minutes |

This data is based on the analog N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) and is presented as illustrative of the class of compounds. nih.gov

Advanced Theoretical and Computational Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to elucidating the electronic properties and reactivity of a molecule. These calculations provide a microscopic view of electron distribution and energy levels.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT models are employed to calculate a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. For phenylurea compounds, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G** or higher, are standard for obtaining reliable results. nih.gov Such studies can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. nih.gov The application of DFT, combined with machine learning, has also been used to create Quantitative Structure-Activity Relationship (QSAR) models to predict the degradation performance of various contaminants, showcasing the predictive power of this approach. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions by translating the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to Lewis structures (bonds, lone pairs, and core orbitals). wikipedia.orgwisc.edu NBO analysis quantifies delocalization effects by examining the interactions between filled "donor" orbitals (like sigma bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals). wikipedia.org For a molecule like N-(4-Bromophenyl)-N'-(2-chloroethyl)urea, NBO analysis would reveal key interactions, such as the delocalization of nitrogen lone pair electrons into the antibonding orbitals of the carbonyl group (n -> π*), which contributes to the planarity and stability of the urea (B33335) moiety. It also helps in understanding the electronic effects of the bromophenyl and chloroethyl substituents on the urea core.

The relative energies of NBOs typically follow a pattern where sigma (σ) bonding orbitals are lowest in energy, followed by pi (π) bonding orbitals, non-bonding lone pairs (n), pi-star (π) antibonding orbitals, and finally sigma-star (σ) antibonding orbitals. youtube.com

Table 1: General Hierarchy of NBO Energies

| Orbital Type | Description | Relative Energy Level |

|---|---|---|

| σ | Sigma Bonding | Lowest |

| π | Pi Bonding | Low |

| n | Non-bonding (Lone Pair) | Intermediate |

| π* | Pi Antibonding | High |

This interactive table summarizes the typical energy ordering of Natural Bond Orbitals.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For phenylurea derivatives, the HOMO is typically distributed over the electron-rich phenyl ring and the nitrogen atoms, while the LUMO is often centered on the carbonyl group and the aromatic ring. The precise energies and distributions can be reliably calculated using methods like DFT. ajchem-a.comnih.gov

Understanding the three-dimensional structure of this compound is crucial as its conformation dictates its biological activity. Molecular geometry optimization, typically performed using DFT or other quantum mechanical methods, identifies the most stable conformation (the global minimum on the potential energy surface). ajchem-a.com

Crystal structure analysis of the closely related precursor, N-(4-Bromophenyl)urea, reveals important geometric parameters that serve as a strong foundation for understanding the full molecule. nih.gov In N-(4-Bromophenyl)urea, the urea moiety and the benzene (B151609) ring are both essentially planar, but they are twisted relative to each other with a significant dihedral angle of 47.8°. nih.gov This twist is a common feature in N-phenylureas. The addition of the flexible 2-chloroethyl chain introduces further conformational possibilities that would be explored through computational conformational analysis to identify low-energy structures.

Table 2: Selected Crystallographic Data for N-(4-Bromophenyl)urea

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇BrN₂O |

| Crystal System | Monoclinic |

| a (Å) | 4.6033 |

| b (Å) | 5.3915 |

| c (Å) | 15.9444 |

| β (°) | 97.994 |

This interactive table presents key geometric data from the crystal structure of N-(4-Bromophenyl)urea, a key precursor to the title compound. Data sourced from nih.gov.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery. The class of compounds known as N-aryl-N'-(2-chloroethyl)ureas (CEUs) are recognized as microtubule-disrupting agents. nih.govnih.gov Their biological activity stems from the covalent alkylation of β-tubulin, a protein crucial for cell division, near its colchicine-binding site. nih.govulaval.ca

Specifically, studies on analogs like N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) have shown that the N'-(2-chloroethyl)urea moiety is responsible for the alkylation of a glutamic acid or cysteine residue within the protein. nih.gov Molecular docking simulations for this compound would model its non-covalent binding within the colchicine (B1669291) pocket of β-tubulin. These models would highlight key interactions, such as hydrogen bonds between the urea's N-H groups and the protein backbone, as well as hydrophobic and halogen-bonding interactions involving the bromophenyl ring. Such simulations are essential for rationalizing the compound's biological activity and for designing new analogs with improved potency. explorationpub.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors—physicochemical properties like lipophilicity (logP), electronic properties, and steric parameters—QSAR models can predict the activity of unsynthesized compounds. srce.hr

For a series of N-aryl-N'-(2-chloroethyl)ureas, a QSAR study would be invaluable. By synthesizing and testing a range of analogs with different substituents on the phenyl ring, researchers can build a model that correlates these structural changes with their anti-proliferative activity. For example, QSAR studies on phenylurea-containing antimalarials have shown that lipophilicity is a key driver for activity. nih.gov Similarly, for CEUs, descriptors related to the electronic nature of the substituent (e.g., Hammett constants) and its size would likely be important variables in a QSAR model, helping to optimize the compound for greater efficacy. nih.gov

Theoretical Prediction of Spectroscopic Properties and Experimental Correlation

Following a comprehensive review of available scientific literature, it has been determined that there are currently no published studies focusing on the theoretical and computational prediction of spectroscopic properties for the specific compound This compound .

Searches for research detailing Density Functional Theory (DFT) calculations, or other computational methods to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound did not yield any relevant results. Consequently, a correlation between theoretical predictions and experimental spectroscopic data cannot be provided at this time.

While experimental data and computational studies are available for structurally related compounds, such as N-(4-Bromophenyl)urea, these findings are not directly applicable to this compound due to the significant structural and electronic differences introduced by the N'-(2-chloroethyl) group. The strict focus on the specified compound precludes the inclusion of data from these analogues.

Therefore, the detailed research findings and data tables requested for this section cannot be generated due to the absence of the necessary primary research in the public domain.

Future Research Directions and Translational Perspectives in Chemical Biology

Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity

The synthetic versatility of the urea (B33335) moiety allows for extensive structural modifications to fine-tune the druggability and target interaction of new chemical entities. frontiersin.org For N-phenyl-N'-(2-chloroethyl)ureas (CEUs), research has focused on pharmacomodulation to improve properties like biodistribution and toxicity through the introduction of various substituents on the phenyl ring. ulaval.ca

Future design strategies could focus on creating analogues with enhanced selectivity towards specific cancer cell types or particular protein isoforms. One approach involves the synthesis of derivatives bearing more hydrophilic functional groups, such as terminal hydroxyls on alkyl or alkynyl chains attached to the phenyl ring. ulaval.ca This strategy aims to alter the pharmacokinetic and metabolic profiles of the molecules. ulaval.ca For instance, N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas have demonstrated potent growth inhibitory activity in the nanomolar range against several human tumor cell lines, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF-7). ulaval.ca

The synthesis of these analogues is often straightforward. A common method involves the nucleophilic addition of a substituted aniline (B41778) to 2-chloroethylisocyanate in a dry solvent like dichloromethane. ulaval.ca For more complex analogues with longer hydroxyalkyl chains, multi-step syntheses are employed, often starting from commercially available nitro compounds that are subsequently reduced to the corresponding anilines before reacting with the isocyanate. ulaval.ca

Further exploration could involve the synthesis of CEU analogues that mimic the structure of known natural antimitotic agents, such as combretastatin (B1194345) A-4. nih.gov By designing CEU derivatives that can potentially occupy the same binding site on tubulin, researchers aim to create potent new alkylating antitubulin drugs. ulaval.canih.gov The introduction of different substituents, such as halogens (e.g., difluoro substitutions) on the phenyl ring, represents another avenue for creating next-generation analogues with potentially improved efficacy and selectivity. synquestlabs.com

Identification of Novel Molecular Targets and Signalling Pathways

The primary molecular target for many N-phenyl-N'-(2-chloroethyl)urea derivatives is tubulin. ulaval.ca These compounds often act as microtubule-disrupting agents, covalently binding to β-tubulin, typically near the colchicine-binding site. nih.govulaval.ca This interaction disrupts microtubule dynamics, which are crucial for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.govnih.gov For example, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), an analogue of the title compound, has been shown to induce G2 phase arrest and apoptosis in colon carcinoma cells. nih.gov The cytotoxicity of ICEU is linked to cytoskeleton disruption following microtubule depolymerization, which results from the alkylation of a specific glutamic acid residue on β-tubulin. nih.gov

While tubulin is a well-established target, future research should aim to identify novel molecular targets and signaling pathways affected by these compounds. The urea scaffold is a key feature in many kinase inhibitors, where it plays a crucial role in binding to the kinase domain by forming hydrogen bonds with key amino acid residues like glutamate (B1630785) and aspartate. nih.gov For example, the drug sorafenib, an aryl-urea based kinase inhibitor, targets the Ras–Raf–MEK–ERK oncogenic pathway. frontiersin.org Therefore, it is plausible that analogues of N-(4-Bromophenyl)-N'-(2-chloroethyl)urea could be designed to inhibit specific kinases involved in cancer progression.

Beyond direct targeting of enzymes, these compounds may modulate complex signaling networks. Aryl ureas are being investigated as scaffolds for multitarget inhibitors in anticancer immunotherapies, potentially affecting pathways involving VEGFR-2 and the immune checkpoint protein PD-L1. nih.gov Docking studies have been used to design scaffolds that could simultaneously target VEGFR-2, PD-L1, and the oncoprotein c-Myc. nih.gov The investigation into how this compound and its future analogues might influence these or other signaling pathways, such as those involved in angiogenesis or immune evasion, represents a significant area for future research.

Application of Omics Technologies for Comprehensive Mechanism of Action Elucidation

To gain a deeper and more holistic understanding of the biological effects of this compound and its analogues, the application of "omics" technologies is essential. biobide.com These high-throughput methods allow for the large-scale study of biological molecules and can revolutionize the elucidation of a drug's mechanism of action. biobide.commdpi.com

Genomics and Transcriptomics: These technologies can identify the full spectrum of gene expression changes induced by the compound. biobide.com By analyzing the complete set of RNA transcripts (transcriptome) in treated versus untreated cancer cells, researchers can uncover which signaling pathways are activated or inhibited. biobide.com This can help identify not only the intended targets but also off-target effects and potential mechanisms of resistance. biobide.comnih.gov

Proteomics: This discipline focuses on the entire set of proteins in a cell (the proteome). biobide.com Using techniques like mass spectrometry, proteomics can confirm the direct binding targets of the compound, such as β-tubulin, and also quantify changes in the expression levels of thousands of other proteins. ulaval.camdpi.com This can provide insights into downstream cellular processes affected by the drug, such as cell cycle regulation, apoptosis, and stress responses. biobide.com

Metabolomics: By studying the complete set of small-molecule metabolites, metabolomics can reveal how the compound alters cellular metabolism. biobide.com For instance, nuclear magnetic resonance (NMR) analysis of cells treated with the analogue ICEU showed changes in the profiles of mobile lipids and phospholipid precursors, which are indicative of apoptosis and alterations in membrane degradation. nih.gov

Interactomics: This field studies the complex network of interactions between different biological molecules, such as protein-protein interactions (PPIs). frontiersin.org Understanding how a compound perturbs these interaction networks can provide a systems-level view of its mechanism of action. frontiersin.org

By integrating data from these various omics platforms, researchers can construct a comprehensive picture of the cellular response to this compound, moving beyond a single-target perspective to a network-level understanding. biobide.comfrontiersin.org

Exploration of New Therapeutic Paradigms for Urea-Based Chemical Scaffolds

The inherent versatility of the urea scaffold opens the door to exploring new therapeutic applications beyond its established role as a tubulin-binding or kinase-inhibiting pharmacophore. frontiersin.org The ability to readily modify its structure allows for its adaptation to target a wide range of biological molecules.

One promising area is the development of urea-based compounds for antimicrobial applications. Researchers have synthesized urea-containing hybrid peptides that show efficacy against multidrug-resistant pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). acs.org These peptides appear to exert their effect through membrane disruption. acs.org

Another emerging paradigm is the use of urea derivatives as enzyme inhibitors for different classes of enzymes. For example, benzothiazole (B30560) derivatives containing a urea or thiourea (B124793) moiety have been synthesized and shown to have potent urease inhibitory activity, which could be relevant for treating infections by urease-producing bacteria like Helicobacter pylori. nih.gov

Furthermore, the urea scaffold could be incorporated into molecules designed for targeted protein degradation (e.g., PROTACs) or as components of molecular probes for chemical biology research. The ability of the urea group to form robust hydrogen bond interactions makes it an attractive linker or recognition motif in the design of molecules that mediate or disrupt protein-protein interactions. frontiersin.org As our understanding of disease biology grows, the adaptable nature of the urea scaffold ensures its continued relevance in the development of novel therapeutic strategies for a variety of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.